N-Methylbenzene-1,2-disulfonamide
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Overview
Description
N-Methylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process. One common method involves the reaction of benzene-1,2-diamine with methylating agents under controlled conditions to form N-methylbenzene-1,2-diamine. This intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide groups, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in proteomics research for the modification of proteins and peptides.
Industry: This compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
Uniqueness
N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H10N2O4S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-N-methylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
InChI Key |
JIUCZMCCJQEUGP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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